

Solubility and stability of 6-Bromo-2-methylquinolin-4-ol in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-2-methylquinolin-4-ol**

Cat. No.: **B3319451**

[Get Quote](#)

An In-Depth Technical Guide to the Solubility and Stability of **6-Bromo-2-methylquinolin-4-ol** for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-methylquinolin-4-ol is a heterocyclic compound with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its effective use in synthesis, formulation, and biological assays. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability profiles of **6-Bromo-2-methylquinolin-4-ol**. It details experimental protocols, explains the rationale behind methodological choices, and offers a framework for the systematic evaluation of this compound's behavior in various chemical environments.

Introduction: The Significance of Physicochemical Characterization

The journey of a chemical entity from discovery to application is critically dependent on its physicochemical profile. For a compound like **6-Bromo-2-methylquinolin-4-ol**, its utility as a synthetic intermediate or a potential bioactive agent is directly linked to its solubility and stability.^[1] Solubility dictates the choice of solvents for reactions, purification, and formulation, ultimately impacting bioavailability.^[2] Stability, the ability to resist chemical change over time

and under various environmental stresses, is paramount for ensuring the integrity, safety, and shelf-life of any resulting product.[3][4]

This guide serves as a detailed manual for researchers, providing both the foundational knowledge and the practical steps required to comprehensively characterize **6-Bromo-2-methylquinolin-4-ol**.

Physicochemical Properties of 6-Bromo-2-methylquinolin-4-ol

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.

Property	Value	Source
CAS Number	103030-28-0	[5] [6]
Molecular Formula	C ₁₀ H ₈ BrNO	[5] [7]
Molecular Weight	238.08 g/mol	[5] [7]
Structure	A quinolinol core with a bromine substituent at position 6 and a methyl group at position 2. This structure suggests potential for hydrogen bonding via the hydroxyl group and the quinoline nitrogen, as well as hydrophobic interactions from the aromatic system.	[7]
Predicted pKa	Quinoline derivatives are generally weak bases. The pKa of the quinolinium ion is typically around 5. The phenolic hydroxyl group is weakly acidic. The specific pKa values for 6-Bromo-2-methylquinolin-4-ol would need to be experimentally determined but are crucial for understanding its solubility in aqueous solutions of varying pH.	[8]

Solubility Profile Determination

The solubility of **6-Bromo-2-methylquinolin-4-ol** will vary significantly with the nature of the solvent. A systematic approach to determining its solubility in a range of relevant solvents is crucial.

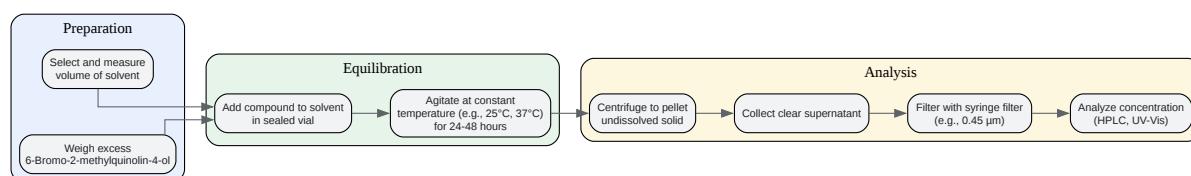
Theoretical Considerations

The principle of "like dissolves like" provides a preliminary framework for solvent selection. The presence of both a polar hydroxyl group and a larger, more nonpolar bromo-quinoline scaffold suggests that **6-Bromo-2-methylquinolin-4-ol** may exhibit moderate solubility in a range of solvents.

- Polar Protic Solvents (e.g., water, ethanol, methanol): The hydroxyl group can form hydrogen bonds with these solvents, aiding solubility. However, the hydrophobic aromatic rings may limit extensive solubility, especially in water.
- Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds and have dipole moments that can interact with the polar functionalities of the molecule, often leading to good solubility.
- Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be limited in these solvents due to the polar nature of the hydroxyl and nitrogen-containing ring.

Experimental Workflow for Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reproducibility.[\[2\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Method

- Preparation: Add an excess amount of solid **6-Bromo-2-methylquinolin-4-ol** to a vial containing a known volume of the selected solvent (e.g., 5 mL). The presence of excess solid is crucial to ensure saturation is achieved.[\[2\]](#)
- Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C for organic solvents, 37°C for physiological buffers) for a sufficient period (typically 24-48 hours) to reach equilibrium.
- Phase Separation: After equilibration, allow the vials to stand to let undissolved solids sediment. For more effective separation, centrifuge the samples at high speed (>10,000 x g).[\[2\]\[8\]](#)
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. Dilute the filtered solution with a suitable mobile phase or solvent and analyze the concentration of **6-Bromo-2-methylquinolin-4-ol** using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- Calculation: Calculate the solubility from the measured concentration and express it in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Data Presentation

Results should be presented in a clear, tabular format.

Table 1: Illustrative Solubility Data for **6-Bromo-2-methylquinolin-4-ol** (Note: These are example values. Researchers must replace them with their own experimental data.)

Solvent	Temperature (°C)	Solubility (mg/mL)
Water (pH 7.4)	37	< 0.1
Ethanol	25	5.2 ± 0.3
DMSO	25	> 50
Acetonitrile	25	1.5 ± 0.1
Methanol	25	3.8 ± 0.2

Stability Profile and Forced Degradation Studies

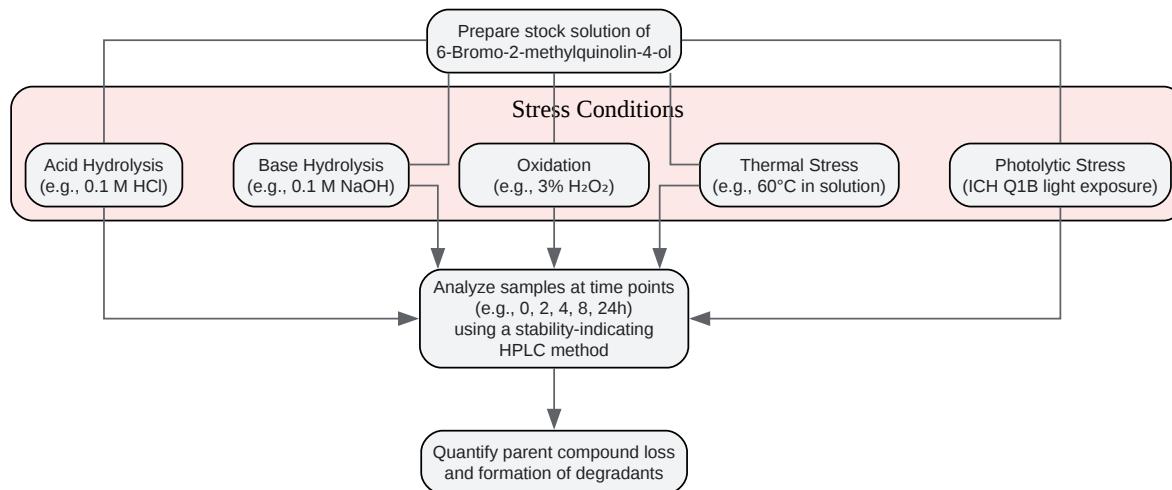
Forced degradation, or stress testing, is essential to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[3][4][9] These studies are a regulatory requirement in drug development and provide critical information for formulation and packaging design.[10]

Rationale for Stress Conditions

The choice of stress conditions is guided by international guidelines (e.g., ICH Q1A) and is designed to simulate the effects of various environmental factors.[3][9]

- Hydrolysis: Evaluates stability in the presence of water and at different pH levels, which is relevant to aqueous formulations and physiological environments.
- Oxidation: Assesses susceptibility to oxidative degradation, which can occur in the presence of air or residual peroxides in excipients.
- Photostability: Determines if the compound is degraded by exposure to light, which informs packaging requirements.
- Thermal Stress: Investigates the effect of elevated temperatures on the solid-state and solution stability of the compound.

Experimental Workflow for Forced Degradation



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ijfmr.com [ijfmr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-2-methylquinolin-4-ol , 97% , 103030-28-0 - CookeChem [cookechem.com]
- 6. BioOrganics [bioorganics.biz]
- 7. 6-Bromo-2-methylquinolin-4-ol | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. article.sapub.org [article.sapub.org]
- To cite this document: BenchChem. [Solubility and stability of 6-Bromo-2-methylquinolin-4-ol in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3319451#solubility-and-stability-of-6-bromo-2-methylquinolin-4-ol-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com